molecular formula C15H11BF6O3 B14038963 (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid

(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14038963
M. Wt: 364.05 g/mol
InChI Key: CEZARTAFGHMQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy and trifluoromethyl groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed under mild conditions using palladium catalysts and boronic acid derivatives . The general procedure includes the reaction of 2-(benzyloxy)phenylboronic acid with 3,5-bis(trifluoromethyl)phenyl halides in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phenols, boronate esters, and substituted derivatives of the original compound .

Scientific Research Applications

Chemistry: In organic synthesis, (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid is used as a key reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: Its unique structural features allow it to interact with biological targets, making it a valuable tool in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-boron bonds makes it an essential component in the synthesis of high-performance materials .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid exhibits unique reactivity due to the presence of both benzyloxy and trifluoromethyl groups. These substituents enhance its stability and reactivity, making it a more versatile reagent in various chemical reactions .

Properties

Molecular Formula

C15H11BF6O3

Molecular Weight

364.05 g/mol

IUPAC Name

[2-phenylmethoxy-3,5-bis(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C15H11BF6O3/c17-14(18,19)10-6-11(15(20,21)22)13(12(7-10)16(23)24)25-8-9-4-2-1-3-5-9/h1-7,23-24H,8H2

InChI Key

CEZARTAFGHMQRC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC=CC=C2)C(F)(F)F)C(F)(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.